![molecular formula C13H12ClFN2 B1519534 3-(chloromethyl)-1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole CAS No. 1221726-10-8](/img/structure/B1519534.png)
3-(chloromethyl)-1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole
Overview
Description
“3-(chloromethyl)-1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole” is a chemical compound with the CAS Number: 1221726-10-8. It has a molecular weight of 250.7 . The IUPAC name for this compound is 3-(chloromethyl)-1-(4-fluorophenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H12ClFN2/c14-8-12-11-2-1-3-13(11)17(16-12)10-6-4-9(15)5-7-10/h4-7H,1-3,8H2 . This indicates the presence of 13 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 2 nitrogen atoms in the molecule.Scientific Research Applications
Energetic Materials Development
The pyrazole ring present in the compound is known for its application in the development of energetic materials. These materials are crucial for various industries, including defense and aerospace. The high nitrogen content in such compounds can lead to good detonation properties, making them suitable for use as explosives or propellants .
Green Chemistry Practices
The compound’s synthesis process can be optimized using green chemistry principles. Techniques like microwave and ultrasound-assisted synthesis, along with the use of benign catalysts and biodegradable composites, can be employed. This not only improves the efficiency of the synthesis but also reduces the environmental impact .
Pharmaceutical Research
Pyrano[2,3-c]pyrazole derivatives, which share a similar core structure with the compound , have shown promise in pharmaceutical research. They exhibit potential antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This suggests that the compound could be a precursor or a candidate for drug development .
Future Directions
While specific future directions for this compound are not mentioned in the search results, pyrazole derivatives have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The field of organic synthesis has witnessed a remarkable paradigm shift towards sustainability and environmental consciousness, which is illustrated by the emergence of green chemistry .
Mechanism of Action
Target of Action
Pyrazole compounds are known to interact with various biological targets, including enzymes, receptors, and ion channels. For instance, some pyrazole derivatives have been found to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain .
Mode of Action
The mode of action of pyrazole compounds depends on their specific chemical structure and the target they interact with. For example, in the case of COX-2 inhibition, the pyrazole derivative may bind to the active site of the enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
Pyrazole compounds can affect various biochemical pathways depending on their specific targets. In the case of COX-2 inhibition, the affected pathway is the arachidonic acid pathway, which leads to the production of prostaglandins, thromboxanes, and leukotrienes, all of which play roles in inflammation and other physiological processes .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of pyrazole compounds can vary widely depending on their specific chemical structure. Some pyrazole derivatives are well absorbed orally and are metabolized in the liver .
Result of Action
The molecular and cellular effects of pyrazole compounds depend on their specific targets and mode of action. For instance, inhibition of COX-2 can lead to reduced production of prostaglandins, resulting in decreased inflammation and pain .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of pyrazole compounds. For example, the activity of some pyrazole derivatives can be affected by the pH of the environment, as this can influence the ionization state of the molecule and hence its ability to interact with its target .
properties
IUPAC Name |
3-(chloromethyl)-1-(4-fluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2/c14-8-12-11-2-1-3-13(11)17(16-12)10-6-4-9(15)5-7-10/h4-7H,1-3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAAAHVQNVXCOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2CCl)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601150454 | |
Record name | 3-(Chloromethyl)-1-(4-fluorophenyl)-1,4,5,6-tetrahydrocyclopentapyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601150454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1221726-10-8 | |
Record name | 3-(Chloromethyl)-1-(4-fluorophenyl)-1,4,5,6-tetrahydrocyclopentapyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221726-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Chloromethyl)-1-(4-fluorophenyl)-1,4,5,6-tetrahydrocyclopentapyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601150454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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